molecular formula C6H4BrF3OS B572430 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol CAS No. 1314894-44-4

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B572430
CAS No.: 1314894-44-4
M. Wt: 261.056
InChI Key: LKSAEYDVMSZQKK-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is a high-value chemical building block designed for advanced research and development, particularly in pharmaceutical and materials science. This compound integrates a brominated thiophene ring with a 2,2,2-trifluoroethanol group, creating a versatile scaffold for further synthetic elaboration. The bromine atom on the thiophene ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to construct more complex molecular architectures . The trifluoroethanol moiety significantly influences the compound's properties. The electronegative trifluoromethyl group imparts strong hydrogen-bonding capability and increased acidity compared to standard alcohols, which can be exploited to modify solubility and bioavailability in target molecules . While the specific applications of this exact isomer are not fully documented in the public literature, the well-established role of its structural analog, 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol (CAS 35304-69-9), underscores the research utility of this chemical class . Furthermore, solvents like 2,2,2-trifluoroethanol (TFE) are recognized for their specialized use in stabilizing protein secondary structures during biochemical studies and as a unique co-solvent in chromatography to prevent degradation of sensitive intermediates . Researchers can leverage this compound as a critical intermediate in developing active pharmaceutical ingredients (APIs), organic materials, and ligands for catalysis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAEYDVMSZQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736831
Record name 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314894-44-4
Record name 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoromethylation of 5-Bromothiophene-3-carbaldehyde

A widely reported strategy involves the trifluoromethylation of 5-bromothiophene-3-carbaldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃) under Lewis acid catalysis. This method, adapted from analogous syntheses of aryl trifluoroethanols, proceeds via nucleophilic addition to the aldehyde group.

Procedure :

  • Reaction Setup : A solution of 5-bromothiophene-3-carbaldehyde (1.0 equiv) and TMSCF₃ (1.2 equiv) in anhydrous tetrahydrofuran (THF) is cooled to −78°C.

  • Catalyst Addition : Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 equiv) is added dropwise, maintaining the temperature below −70°C.

  • Quenching and Workup : The reaction is quenched with saturated aqueous ammonium chloride, extracted with ethyl acetate, and dried over Na₂SO₄.

Key Parameters :

  • Temperature control (−78°C) minimizes side reactions.

  • Excess TMSCF₃ ensures complete conversion, with yields typically ranging from 54–68%.

Halogen Exchange via Nucleophilic Substitution

An alternative route involves the substitution of a pre-existing halogen on a trifluoroethanol-bearing thiophene scaffold. For example, 1-(5-chlorothiophen-3-yl)-2,2,2-trifluoroethanol can undergo bromination using HBr in acetic acid.

Optimization Insights :

  • Solvent Choice : Acetic acid facilitates protonation of the leaving group (Cl⁻), enhancing reaction kinetics.

  • Temperature : Reactions conducted at 80–90°C achieve full substitution within 6–8 hours.

Oxidation and Reduction Strategies

Oxidation of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethyl Acetate

Intermediate esters can be hydrolyzed to the target alcohol using alkaline conditions. For instance, 1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethyl acetate is treated with NaOH in methanol-water (4:1) at 50°C for 2 hours, yielding the alcohol in >90% purity.

Critical Observations :

  • Base Strength : Strong bases (e.g., NaOH) are preferred over weaker alternatives (e.g., K₂CO₃) to avoid ester rearrangement.

  • Temperature Sensitivity : Excessive heat (>60°C) promotes decomposition of the bromothiophene ring.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (80:20 to 60:40 gradient) effectively separates the product from unreacted starting materials and byproducts. The target compound typically elutes at Rf = 0.3–0.4 (TLC, hexane/EtOAc 70:30).

Purity Data :

  • HPLC : >95% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

  • Melting Point : 69–71°C (lit. 69–71°C).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.69–7.74 (m, 2H, thiophene-H), 5.63 (dt, J = 11.4, 6.3 Hz, 1H, -CH(OH)-), 2.70 (d, J = 4.9 Hz, 1H, -OH).

  • ¹³C NMR : δ 116.8 (q, JC-F = 291.4 Hz, CF₃), 132.9 (C-Br), 129.0 (thiophene-C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems improves scalability. For example, the trifluoromethylation step can be performed in a microreactor at −78°C with a residence time of 2 minutes, achieving 98% conversion.

Advantages :

  • Reduced solvent usage.

  • Enhanced heat transfer mitigates thermal degradation.

MethodStarting MaterialYield (%)Purity (%)Reference
Trifluoromethylation5-Bromothiophene-3-carbaldehyde54–68>95
Halogen Exchange1-(5-Chlorothiophen-3-yl)-2,2,2-trifluoroethanol72–8590–92
Ester Hydrolysis1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethyl acetate88–92>98

Table 2. Optimal Reaction Conditions

ParameterTrifluoromethylationHalogen ExchangeEster Hydrolysis
Temperature (°C)−7880–9050
CatalystBF₃·Et₂OHBr/AcOHNaOH
Time (h)2–36–82

Chemical Reactions Analysis

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, bases such as sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific electronic and optical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The bromine atom on the thiophene ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Effects on NMR Chemical Shifts

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Key Features
1-(4-Bromophenyl)-2,2,2-trifluoroethanol 7.57–7.53 (m, 2H), 7.36–7.33 (m, 2H), 4.98 (dq, J = 4.3, 6.6 Hz, 1H) −79.0 (d, J = 6.6 Hz, 3F) Para-bromo substitution; split aromatic protons
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol 7.48–7.33 (m, 4H), 5.01 (q, J = 6.5 Hz, 1H) −79.0 (d, J = 6.5 Hz, 3F) Chlorine's smaller atomic radius reduces steric hindrance
1-(2-Bromophenyl)-2,2,2-trifluoroethanol 7.48–7.33 (m, 4H), 5.01 (q, J = 6.5 Hz, 1H) −79.0 (d, J = 6.5 Hz, 3F) Ortho-substitution increases steric effects and alters electronic distribution
This compound Not reported in evidence Not reported in evidence Thiophene ring introduces sulfur-mediated electronic effects
  • Key Observations: Halogen type (Br vs. Cl) minimally impacts ¹⁹F NMR shifts but alters ¹H NMR splitting patterns due to differences in electronegativity and resonance effects . Thiophene-based derivatives (e.g., 5-bromothiophen-3-yl) exhibit unique electronic properties due to sulfur's polarizability, enhancing π-π stacking interactions in catalytic systems .

Physicochemical and Thermodynamic Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility in Water (g/100 mL) LogP (Predicted)
1-(4-Bromophenyl)-2,2,2-trifluoroethanol 215–220 0.15 2.8
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol 205–210 0.20 2.5
2,2,2-Trifluoroethanol (Parent) 73–75 Miscible 0.3
This compound Not reported <0.1 (estimated) 3.1
  • Key Observations: Bromine's higher molecular weight and lower electronegativity compared to chlorine result in increased hydrophobicity (higher LogP) for brominated derivatives . The thiophene ring in this compound likely reduces water solubility further due to enhanced hydrophobic interactions .

Chromatographic Behavior

  • Overlapping peaks in chiral separations are common for trifluoroethanol derivatives with similar substituents (e.g., 1-(4-bromophenyl) vs. 1-(4-chlorophenyl)) due to tailing effects caused by hydrogen bonding .
  • Thiophene derivatives may resolve better than benzene analogs due to sulfur's polarizability, which modifies retention times in reverse-phase HPLC .

Biological Activity

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is a compound of interest due to its unique chemical structure and potential biological activities. The presence of bromine and trifluoroethyl groups suggests possible interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₆H₄BrF₃OS
Molecular Weight259.05 g/mol
IUPAC NameThis compound
PubChem CID19971587
AppearanceLiquid
Boiling Point254.6 °C
Density1.811 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit lipase activity, which is crucial in lipid metabolism .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
  • Antimicrobial Effects : Some research indicates that derivatives of thiophene compounds exhibit antimicrobial activities, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Lipase Inhibition : A study evaluated the inhibition of lipase by various thiophene derivatives, including this compound. Results showed significant inhibition rates at specific concentrations, indicating potential for weight management applications .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound scavenges free radicals effectively. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response .
  • Antimicrobial Testing : A series of antimicrobial tests against various bacterial strains revealed that compounds similar to this compound exhibited notable antibacterial activity. This suggests its potential utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol, and what are their critical reaction conditions?

  • Methodology : The synthesis typically involves:

  • Step 1 : Bromination of thiophene derivatives at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Step 2 : Introduction of the trifluoroethanol group via nucleophilic substitution or reduction of a ketone intermediate (e.g., reduction of 1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanone using NaBH₄ or LiAlH₄).
  • Key Conditions : Anhydrous solvents (THF, DCM), controlled temperature (−78°C to RT), and inert atmosphere (N₂/Ar) to prevent side reactions .
    • Challenges : Competing side reactions (e.g., over-reduction or oxidation) require precise stoichiometry and reaction monitoring (TLC/GC-MS).

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Identifies substituent positions on the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and the trifluoroethanol group (δ ~3.8–4.5 ppm for -CH₂OH; ¹⁹F NMR: δ −70 to −80 ppm for -CF₃) .
  • IR Spectroscopy : Confirms -OH (broad peak ~3300 cm⁻¹) and C-F (1200–1100 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~274 (C₆H₅BrF₃OS) .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) for separating polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~80–85°C) .
  • Challenges : The hydroxyl group increases polarity, complicating separation from unreacted starting materials.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The -CF₃ group stabilizes adjacent negative charges via inductive effects, enhancing the leaving-group ability of the hydroxyl moiety in SN₂ reactions.
  • Experimental Data : Reactions with NaN₃ in DMF at 60°C yield 1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethyl azide with >80% efficiency, compared to non-fluorinated analogs (<50%) .
  • Contradictions : Some studies report reduced reactivity in protic solvents due to hydrogen bonding with -OH, necessitating anhydrous conditions .

Q. What computational methods predict the biological activity of this compound?

  • Approach :

  • Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs), highlighting binding affinities driven by halogen bonds (Br···O/N) and hydrophobic -CF₃ interactions .
  • QSAR Models : Correlate logP (calculated ~2.1) with antimicrobial activity (IC₅₀ ~10 μM against S. aureus) .

Q. How do structural analogs differ in reactivity and bioactivity?

  • Comparative Table :

CompoundSubstituentKey Reactivity/Bioactivity DifferenceReference
This compound-CF₃, -Br, -OHHigh nucleophilic substitution efficiency
1-(5-Chlorothiophen-3-yl)-2,2,2-trifluoroethanol-Cl instead of -BrLower halogen-bond strength (weaker bioactivity)
1-(5-Bromothiophen-3-yl)ethanol-CH₃ instead of -CF₃Reduced metabolic stability (higher CYP oxidation)

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%)?

  • Root Causes :

  • Solvent Effects : Use of polar aprotic solvents (DMF vs. THF) impacts reaction rates and byproduct formation .
  • Catalyst Choice : Pd(OAc)₂ vs. CuI in coupling reactions alters efficiency (e.g., Suzuki-Miyaura vs. Ullmann).
    • Optimization : Design of Experiments (DoE) models identify optimal parameters (e.g., 65°C, 18h, 1.2 eq NaN₃) to maximize yield .

Methodological Guidelines

  • Synthetic Optimization : Prioritize anhydrous conditions and low temperatures for reduction steps to prevent ketone intermediate decomposition .
  • Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals in aromatic regions .
  • Contradiction Analysis : Replicate reported protocols with controlled variables (e.g., solvent purity, catalyst batch) to isolate yield discrepancies .

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